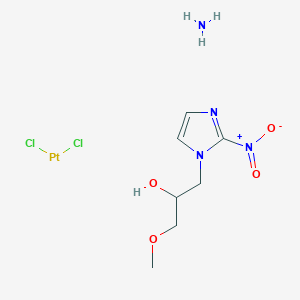
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) is a platinum-based compound that incorporates a nitroimidazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in cancer treatment as a radiosensitizer. The nitroimidazole group is known for its ability to target hypoxic cells, which are often found in solid tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) typically involves the coordination of platinum with the nitroimidazole ligand. One common method is to start with a platinum precursor such as potassium tetrachloroplatinate(II) and react it with the nitroimidazole ligand under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar coordination chemistry techniques, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) undergoes several types of chemical reactions, including:
Substitution: The chloride ligands can be substituted with other ligands, such as water or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, hydrazine, and sodium dithionite.
Substitution: Ligand substitution reactions often use silver nitrate to remove chloride ions, followed by the addition of the desired ligand.
Major Products
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Substitution reactions yield various platinum complexes depending on the incoming ligand.
Scientific Research Applications
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) has several scientific research applications:
Cancer Treatment: It is studied as a radiosensitizer to enhance the efficacy of radiotherapy in hypoxic tumors.
Hypoxia Imaging: The compound can be used in imaging techniques to identify hypoxic regions within tumors.
Biological Studies: It serves as a tool to study the effects of hypoxia on cellular processes and the role of nitroimidazole derivatives in biological systems.
Mechanism of Action
The mechanism of action of Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) involves several steps:
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent that forms DNA cross-links but lacks hypoxia selectivity.
Misonidazole: A nitroimidazole radiosensitizer that targets hypoxic cells but does not contain a platinum center.
NLNQ-1: A compound combining a nitroimidazole with a naphthoquinone, showing hypoxia-selective cytotoxicity.
Uniqueness
Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) is unique in its dual functionality, combining the DNA-binding properties of platinum with the hypoxia-targeting ability of the nitroimidazole moiety. This dual action enhances its potential as a radiosensitizer and chemotherapeutic agent, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C7H14Cl2N4O4Pt |
|---|---|
Molecular Weight |
484.20 g/mol |
IUPAC Name |
azane;dichloroplatinum;1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H11N3O4.2ClH.H3N.Pt/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13;;;;/h2-3,6,11H,4-5H2,1H3;2*1H;1H3;/q;;;;+2/p-2 |
InChI Key |
KJVUKBJCWCYOTC-UHFFFAOYSA-L |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O.N.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















